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Compound of Interest

Compound Name: NCT-505

Cat. No.: B10821439 Get Quote

For researchers and professionals in drug development, the precise targeting of enzyme

isoforms is a critical aspect of creating effective and safe therapeutics. This guide provides a

detailed comparison of the selectivity profile of NCT-505, a potent inhibitor of Aldehyde

Dehydrogenase 1A1 (ALDH1A1), against other ALDH isoforms. The information is supported

by experimental data and protocols to assist in the evaluation of NCT-505 for research and

preclinical studies.

Introduction to ALDH Isoforms and the Importance
of Selectivity
The human aldehyde dehydrogenase (ALDH) superfamily comprises 19 enzymes that are

crucial for detoxifying both endogenous and exogenous aldehydes by catalyzing their oxidation

to carboxylic acids.[1][2] Specific isoforms, particularly those in the ALDH1A subfamily, play a

key role in the biosynthesis of retinoic acid, a vital signaling molecule involved in cell

differentiation, proliferation, and apoptosis.[2] Given the diverse roles of ALDH isoforms, and

their implication in various pathologies including cancer, the development of isoform-selective

inhibitors is of high therapeutic interest to minimize off-target effects.

NCT-505 is a quinoline-based small molecule inhibitor that has demonstrated significant

potential due to its high potency and selectivity for ALDH1A1.[1][3]
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NCT-505 exhibits remarkable selectivity for the ALDH1A1 isoform. Experimental data

demonstrates that it inhibits ALDH1A1 at a nanomolar concentration, while its inhibitory activity

against other key ALDH isoforms is significantly weaker, requiring micromolar concentrations to

achieve similar effects. This high degree of selectivity makes NCT-505 a valuable tool for

studying the specific functions of ALDH1A1.

Table 1: Inhibitory Activity of NCT-505 against various ALDH Isoforms

ALDH Isoform IC50 (µM)

hALDH1A1 0.007

hALDH1A2 >57

hALDH1A3 22.8

hALDH2 20.1

hALDH3A1 >57

Data sourced from MedchemExpress.

Comparative Analysis with Other ALDH Inhibitors
To contextualize the performance of NCT-505, its selectivity profile is compared with other

known ALDH inhibitors. This includes both broad-spectrum inhibitors and other isoform-

selective compounds.

Table 2: IC50 Values (µM) of Various Inhibitors against ALDH Isoforms
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Inhibitor ALDH1A1 ALDH1A2 ALDH1A3 ALDH2 ALDH3A1
Selectivit
y Profile

NCT-505 0.007 >57 22.8 20.1 >57

Highly

selective

for

ALDH1A1

NCT-506 0.007 - 16.4 21.5 -

Highly

selective

for

ALDH1A1

NCT-501 0.040 - - >57 >57

Selective

for

ALDH1A1

Disulfiram 0.15 - - 1.45 -

Broad-

spectrum,

potent

against

ALDH1

and ALDH2

DEAB 0.057 1.2 3.0 0.16 -
Broad-

spectrum

CM026 0.80
No

inhibition

No

inhibition

No

inhibition

No

inhibition

Selective

for

ALDH1A1

CM037 4.6
No

inhibition

No

inhibition

No

inhibition

No

inhibition

Selective

for

ALDH1A1

(-) Indicates data not readily available.

This comparison highlights that while inhibitors like Disulfiram and DEAB have broad activity

across multiple isoforms, NCT-505 and its analogue NCT-506 stand out for their potent and

highly specific inhibition of ALDH1A1.
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Signaling Pathways and Experimental Workflows
To visualize the biological context and the experimental approach to determining selectivity, the

following diagrams are provided.
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ALDH1A in Retinoic Acid Signaling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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